(R)-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](phenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
Description
This compound is a chiral sulfinamide-phosphine hybrid ligand with the molecular formula C₃₀H₄₄NOPS and a molecular weight of 497.7 g/mol (CAS: 2565792-19-8) . It features a dicyclohexylphosphino group attached to a phenyl-substituted methyl backbone, combined with a dimethylpropane-sulfinamide moiety. The stereochemical configuration—(R,R)—is critical for its role in asymmetric catalysis, where it enables precise control over enantioselective transformations, such as cross-coupling or hydrogenation reactions. Its high steric bulk from the dicyclohexyl groups enhances enantioselectivity by restricting substrate access to specific coordination sites on transition-metal catalysts .
Properties
Molecular Formula |
C30H44NOPS |
|---|---|
Molecular Weight |
497.7 g/mol |
IUPAC Name |
N-[(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H44NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5,8-9,14-17,22-23,25-26,29H,6-7,10-13,18-21H2,1-4H3 |
InChI Key |
JQOGHPACTGDYMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Sulfinate Formation
A Grignard or organolithium reagent reacts with the sulfur dioxide surrogate DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to generate a metal sulfinate. For example, 4-fluorophenylmagnesium bromide reacts with DABSO in tetrahydrofuran (THF) at room temperature to form the corresponding sulfinate salt.
Sulfinyl Chloride Generation
The sulfinate intermediate is treated with thionyl chloride (SOCl₂) to yield the sulfinyl chloride. This step avoids overoxidation and ensures high electrophilicity for subsequent amination.
Amination with Chiral Amine
The sulfinyl chloride reacts with the pre-synthesized chiral amine, (R)-2-(dicyclohexylphosphino)phenylmethylamine, in the presence of triethylamine (Et₃N). The stereochemistry of the amine dictates the configuration of the final product.
- Yields: 65–83%
- Conditions: Room temperature, anhydrous THF, 1.5 h total reaction time.
- Key Advantage: Scalability and compatibility with sensitive phosphine groups.
Asymmetric Oxidation of Sulfenamides
Catalytic asymmetric oxidation, as detailed by Tang et al., provides enantioselective access to sulfinamides. This method employs a chiral binaphthyl phosphoric acid catalyst and hydrogen peroxide (H₂O₂) to oxidize sulfenamides to sulfinamides.
Sulfenamide Synthesis
The sulfenamide precursor is prepared by reacting 2-(dicyclohexylphosphino)benzenethiol with (R)-N,2-dimethylpropane-2-sulfenamide under Mitsunobu conditions.
Enantioselective Oxidation
The sulfenamide is treated with 35% H₂O₂ in dichloromethane at 0°C using a chiral phosphoric acid catalyst (e.g., (R)-TRIP).
- Yields: 70–96%
- Enantiomeric Excess (ee): 90–99%
- Catalyst Loading: 5 mol%
- Limitation: Requires pre-synthesis of sulfenamide precursors.
Reduction of Sulfonyl Chlorides
A classical approach involves the reduction of sulfonyl chlorides to sulfinamides using triphenylphosphine (PPh₃) and amines.
Sulfonyl Chloride Preparation
The sulfonyl chloride intermediate is synthesized via chlorination of the corresponding sulfonic acid using phosphorus pentachloride (PCl₅).
Reduction to Sulfinamide
Triphenylphosphine reduces the sulfonyl chloride in the presence of (R)-2-(dicyclohexylphosphino)phenylmethylamine, yielding the target sulfinamide.
- Solvent: Dichloromethane (CH₂Cl₂)
- Temperature: 0°C → room temperature
- Yields: 55–70%
- Stereochemical Note: Configuration retention depends on the reducing agent and amine basicity.
Comparative Analysis of Methods
| Method | Yield | ee | Complexity | Scalability |
|---|---|---|---|---|
| Organometallic coupling | 65–83% | N/A* | Moderate | High |
| Asymmetric oxidation | 70–96% | 90–99% | High | Moderate |
| Sulfonyl chloride reduction | 55–70% | N/A† | Low | Low |
*Stereochemistry controlled by chiral amine precursor.
†Racemic unless chiral amine is used.
Stereochemical Considerations
The (R,R) configuration is achieved through:
- Chiral Auxiliaries: Use of enantiopure amines (e.g., Ellman’s sulfinamide derivatives).
- Catalytic Asymmetric Synthesis: Chiral ligands in oxidation or coupling steps ensure stereocontrol.
- Dynamic Kinetic Resolution: Racemic intermediates resolved via selective crystallization or enzymatic methods.
Industrial-Scale Adaptations
For bulk synthesis, continuous flow reactors improve the organometallic method’s efficiency:
- Residence Time: 10–15 min per step.
- Throughput: 1–5 kg/day using Pd/C or Ni catalysts for phosphine coupling.
Chemical Reactions Analysis
Types of Reactions
®-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to form amines.
Substitution: The compound can participate in substitution reactions, where the phosphine or sulfinamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of halides and nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: Utilized in the development of drugs and therapeutic agents, particularly those requiring high enantioselectivity.
Industry: Applied in the production of fine chemicals and advanced materials, where precise control over molecular structure is essential.
Mechanism of Action
The mechanism of action of ®-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide involves its interaction with metal catalysts to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing transition states and lowering activation energies. The phosphine group coordinates with the metal center, while the sulfinamide group provides additional steric and electronic effects, enhancing the overall catalytic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Aromatic Backbone
- Naphthalen-2-yl Analog The compound (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide (CAS: 2565792-68-7) replaces the terminal phenyl group with a naphthalen-2-yl group . However, its bulkiness may reduce solubility in polar solvents, limiting practical utility. Applications: Suitable for reactions requiring extended conjugation or rigid stereochemical environments.
- Methoxy-Substituted Derivatives (R)-N-((R)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide introduces methoxy groups to the phenyl rings . Impact: Methoxy groups donate electron density, altering the electronic environment of the metal center. This could stabilize electron-deficient metal complexes or modify catalytic turnover rates. Applications: Ideal for oxidations or reactions sensitive to electronic modulation.
Stereochemical Variations
- (R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide (CAS: 2241598-32-1) differs in the stereochemistry at the methyl-bearing carbon (S-configuration instead of R) .
- Impact : The reversed configuration disrupts the ligand’s chiral pocket, leading to divergent enantioselectivity. For example, in asymmetric hydrogenation, this could invert the dominant enantiomer of the product.
- Applications : Useful for probing stereochemical dependencies in catalytic systems.
Phosphine Group Modifications
- Diphenylphosphino Analogs Compounds like (R)-N-((R)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide replace dicyclohexylphosphino with diphenylphosphino groups . The absence of cyclohexyl groups may also improve solubility. Applications: Preferred in high-throughput or less sterically constrained reactions.
Bis-Phosphine Ligands
(R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide incorporates two diphenylphosphanyl groups .- Impact : Dual phosphine sites enable chelation to metals, increasing complex stability. This may enhance catalytic activity in multi-step transformations.
- Applications : Effective in tandem catalysis or reactions requiring robust metal-ligand coordination.
Electronic Effects via Substituents
- Fluorinated Derivative (R)-N-[1-(2-fluorophenyl)ethylidene]-2-methyl-propane-2-sulfinamide (CAS: 1606166-80-6) substitutes a fluorophenyl group . However, the simplified structure lacks the phosphine moiety, limiting metal-coordination utility. Applications: Niche uses in fluorinated substrate synthesis or as a chiral auxiliary.
Comparative Data Table
Research Findings and Practical Considerations
- Steric vs. Electronic Trade-offs: The target compound’s dicyclohexylphosphino group optimizes enantioselectivity but may slow reaction kinetics compared to diphenylphosphino analogs .
- Stereochemical Sensitivity: Minor configuration changes (e.g., R→S) can invert enantioselectivity, necessitating rigorous chiral purity checks .
- Solubility Challenges: Bulky substituents (e.g., naphthyl) may require non-polar solvents, complicating industrial-scale applications .
Biological Activity
(R)-N-[(R)-2-(Dicyclohexylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide is a complex organic compound belonging to the sulfinamide class. It features a sulfinamide functional group characterized by a sulfur atom bonded to an amine and a carbonyl group. The compound's unique stereochemistry, influenced by its chiral centers, and its structural features, such as the dicyclohexylphosphino and phenyl groups, enhance its potential biological activity.
The molecular formula for this compound is with a molecular weight of approximately 603.8 g/mol. The presence of phosphine and sulfinamide functional groups suggests potential applications in medicinal chemistry and catalysis.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 603.8 g/mol |
| CAS Number | Not specified |
| Structure Type | Sulfinamide |
Antibacterial Potential
Research indicates that compounds similar to (R)-N-[(R)-2-(Dicyclohexylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide exhibit significant antibacterial properties. The sulfinamide class has been historically recognized for its efficacy against various bacterial strains. A comparative analysis of related compounds shows that while sulfanilamide and sulfamethoxazole are well-documented for their broad-spectrum antibacterial activity, the unique structure of this compound may offer enhanced selectivity and potency against specific bacterial targets.
The proposed mechanism of action for sulfinamides involves the inhibition of bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis. This inhibition disrupts nucleic acid synthesis, ultimately leading to bacterial cell death. The phosphine group in (R)-N-[(R)-2-(Dicyclohexylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide may also contribute to its biological activity by enhancing electron donation properties or facilitating interactions with biological targets.
Case Studies and Research Findings
- Synthesis and Characterization : A study focused on synthesizing (R)-N-[(R)-2-(Dicyclohexylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide using various methods, including chiral resolution techniques that highlight its stereochemical purity and yield.
- Antibacterial Testing : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics in the sulfonamide class.
- Catalytic Applications : Beyond its antibacterial properties, the compound has shown promise as a catalyst in various organic reactions, including cross-coupling reactions due to the presence of the phosphine group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
